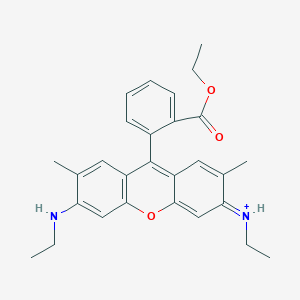
1,10-Cyclooctadecanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Cyclooctadecanedione (COD) is a cyclic diketone that has been widely used in scientific research. It has a unique structure that makes it an excellent candidate for various applications, including chemical synthesis, catalysis, and materials science. In
Mécanisme D'action
The mechanism of action of 1,10-Cyclooctadecanedione is not well understood. It is believed that this compound can undergo a keto-enol tautomerization, which makes it a good nucleophile and electrophile. This property allows this compound to react with various compounds, such as aldehydes, ketones, and acid chlorides.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1,10-Cyclooctadecanedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also a versatile molecule that can be used in various applications, such as chemical synthesis, catalysis, and materials science.
However, this compound also has some limitations. It is a toxic compound that can cause skin irritation and respiratory problems. It can also form explosive peroxides when exposed to air and light.
Orientations Futures
There are several future directions for the application of 1,10-Cyclooctadecanedione in scientific research. One area of interest is the development of this compound-based catalysts for the synthesis of fine chemicals and pharmaceuticals. Another area of interest is the use of this compound as a building block for the synthesis of novel materials, such as polymers and nanoparticles.
Conclusion
In conclusion, this compound (this compound) is a cyclic diketone that has been widely used in scientific research. It has a unique structure that makes it an excellent candidate for various applications, including chemical synthesis, catalysis, and materials science. The synthesis method of this compound involves the oxidation of cyclododecanone using potassium permanganate in the presence of sodium hydroxide. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the application of this compound in scientific research, including the development of this compound-based catalysts and the synthesis of novel materials.
Méthodes De Synthèse
1,10-Cyclooctadecanedione can be synthesized by the oxidation of cyclododecanone using potassium permanganate in the presence of sodium hydroxide. The reaction produces a mixture of isomeric diketones, including this compound. The mixture can be separated by fractional distillation, and this compound can be obtained in high purity by recrystallization.
Applications De Recherche Scientifique
1,10-Cyclooctadecanedione has been widely used in scientific research due to its unique structure and properties. It is a versatile molecule that can be used as a building block for the synthesis of various organic compounds. It has been used in the synthesis of various natural products, such as steroids, terpenes, and alkaloids.
This compound has also been used as a ligand in coordination chemistry. It can form stable complexes with transition metal ions, which can be used as catalysts for various reactions. This compound-based catalysts have been used in the synthesis of polymers, pharmaceuticals, and fine chemicals.
Propriétés
Numéro CAS |
13747-10-9 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
cyclooctadecane-1,10-dione |
InChI |
InChI=1S/C18H32O2/c19-17-13-9-5-1-2-6-10-14-18(20)16-12-8-4-3-7-11-15-17/h1-16H2 |
Clé InChI |
OSGRVHXQLPLNRA-UHFFFAOYSA-N |
SMILES |
C1CCCCC(=O)CCCCCCCCC(=O)CCC1 |
SMILES canonique |
C1CCCCC(=O)CCCCCCCCC(=O)CCC1 |
Autres numéros CAS |
13747-10-9 |
Synonymes |
1,10-Cyclooctadecanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



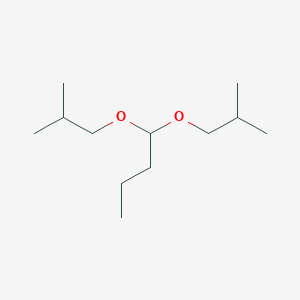
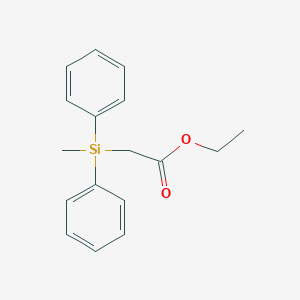
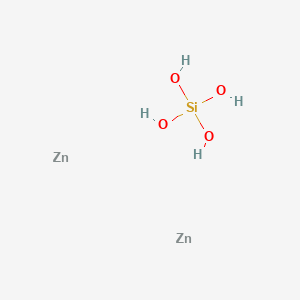
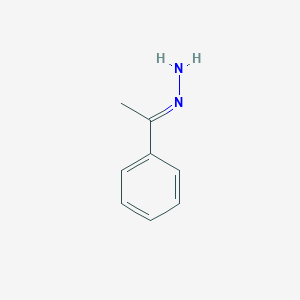
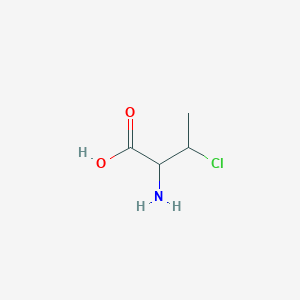
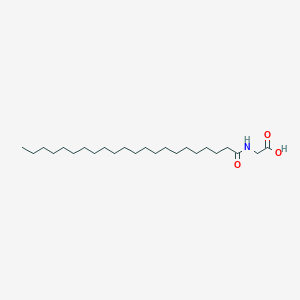

![1h-Benzo[b]fluorene](/img/structure/B78144.png)


![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)
